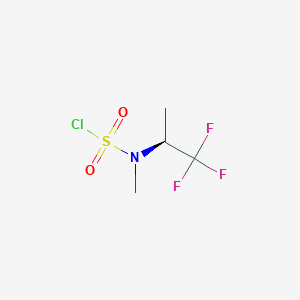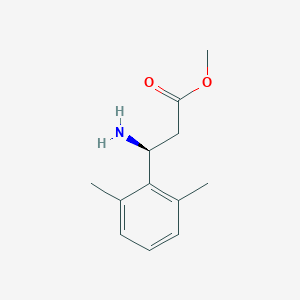
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields, including pharmaceuticals and agrochemicals. This compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the production of fungicides like metalaxyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts or enzymes to achieve high enantioselectivity. One common method is the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipases are often used in this process due to their high chemo-, regio-, and stereoselectivity . The reaction conditions usually involve aqueous media with high substrate concentrations, and the process can be optimized for temperature and pH to achieve the best results .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral chromatography and catalytic asymmetric reactions. These methods are preferred for their economic and environmental benefits. Enzyme-catalyzed reactions are particularly favored in industrial settings due to their lower environmental impact compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral resolution processes.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly fungicides like metalaxyl.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which has different biological activities and applications.
Methyl N-(2,6-dimethylphenyl)-N-methoxyalaninate: Another related compound used in the synthesis of fungicides.
Uniqueness
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of metalaxyl. Its specific stereochemistry is crucial for the biological activity of the final products, making it an essential compound in both research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
DMPGBTICXJTKLZ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


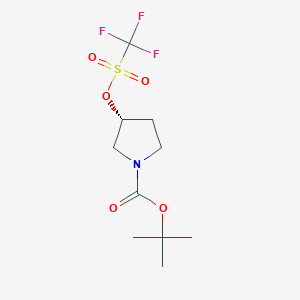
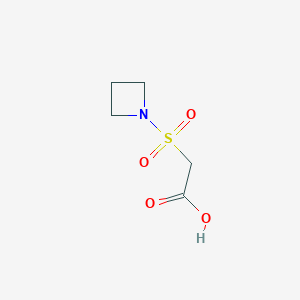

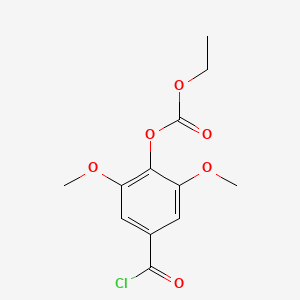
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
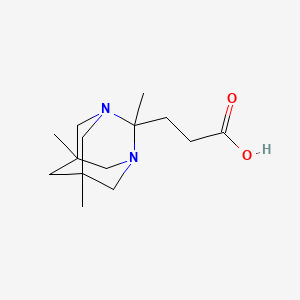
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)

![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
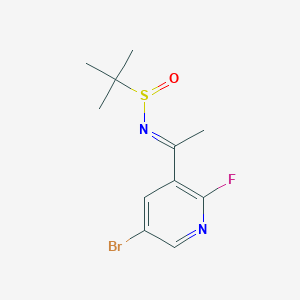

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)

